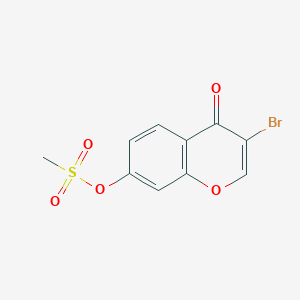![molecular formula C18H16N2O3 B2978252 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate CAS No. 478261-20-0](/img/structure/B2978252.png)
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Agents
A study on novel quinuclidinone derivatives, which share structural similarities with the compound , demonstrated potential anti-cancer properties. These compounds showed significant anti-proliferative effects against cancer cell lines, with specific analogues exhibiting potent activity. The research explored structure-activity relationships to guide further development of these compounds as anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).
Oxidative Cleavage Studies
Another study focused on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons, revealing the formation of α-dicarbonyl compounds as intermediates. This research provides valuable insights into the oxidative processes that similar compounds might undergo, which could have implications for their stability and reactivity (Rao & Pritzkow, 1987).
Biocatalysis Applications
Research involving Methylobacterium and its application in asymmetric biocatalysis to produce S-3-amino-3-phenylpropionic acid highlights the potential of using biological systems to manipulate compounds with structural similarities for pharmaceutical purposes. This approach is particularly relevant for the synthesis of enantiopure compounds, a key consideration in drug development (Li, Wang, Huang, Zou, & Zheng, 2013).
Food Preservation
A study on hydroxypyridinone derivatives investigated their potential as shrimp preservatives due to their antimicrobial and antioxidant properties. This research suggests that structurally related compounds could be explored for food preservation applications, leveraging their biological activity to extend the shelf life of perishable foods (Dai, Zhang, Wei, Hider, & Zhou, 2016).
Corrosion Inhibition
In the field of materials science, amino acid-based imidazolium zwitterions were studied for their corrosion inhibition properties on mild steel. This research demonstrates the utility of similar compounds in protecting metals from corrosion, highlighting an industrial application outside of biomedicine (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds can interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are involved in several biochemical processes. For example, they are the fundamental building blocks of nucleic acids (i.e., DNA and RNA) and are involved in cellular signaling pathways and metabolism .
Result of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(2)18(22)23-19-16-14-10-6-7-11-15(14)20(17(16)21)13-8-4-3-5-9-13/h3-12H,1-2H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWFUAFDKPPRMB-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-7-phenyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2978174.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)
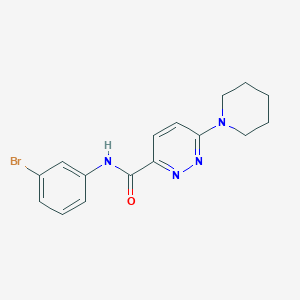

![11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2978182.png)
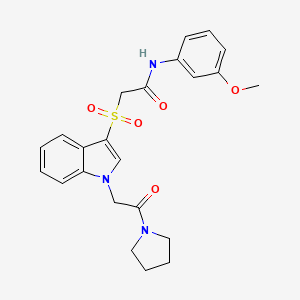
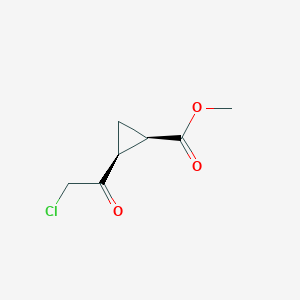
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)
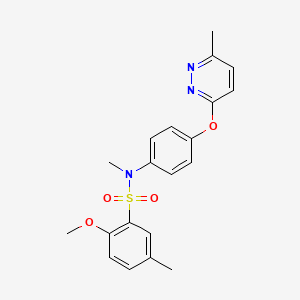
![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)
